molecular formula C11H10ClF5OS B14041188 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene

Cat. No.: B14041188
M. Wt: 320.71 g/mol
InChI Key: FCKOQBBVYMBZOG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, etherification, and thiolation reactions

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It can be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s halogen atoms and functional groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene stands out due to its unique combination of halogen atoms and functional groups. Similar compounds may include:

  • 1-(3-Chloropropyl)-3-methoxy-2-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-methylbenzene
  • This compound

These compounds share structural similarities but differ in the specific arrangement and types of functional groups, which can lead to differences in their chemical properties and applications.

Properties

Molecular Formula

C11H10ClF5OS

Molecular Weight

320.71 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10ClF5OS/c12-6-2-4-7-3-1-5-8(18-10(13)14)9(7)19-11(15,16)17/h1,3,5,10H,2,4,6H2

InChI Key

FCKOQBBVYMBZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)SC(F)(F)F)CCCCl

Origin of Product

United States

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